(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)(3-methoxyphenyl)methanone
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a pyridazine ring, a piperazine ring, and a methoxyphenyl group . It is related to a class of compounds known as cinnolines , which have been studied for their diverse pharmacological activities .
Synthesis Analysis
The synthesis of similar compounds often involves the cyclization of certain precursors, mediated by polyphosphoric acid (PPA) . The precursors themselves can be synthesized via the interaction of appropriate hydrazonoyl chlorides with N-substituted piperazine in the presence of triethylamine . The organic layer is then evaporated under reduced pressure and the crude reaction mass is purified by column chromatography .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive groups. For instance, the piperazine ring can undergo reactions with acyl chlorides .Scientific Research Applications
Herbicidal Activity and Mode of Action
Research on substituted pyridazinone compounds, such as the experimental herbicide 4-chloro-5-(dimethylamino)-2-(α,α,α-trifluoro-m-tolyl)-3(2H)-pyridazinone, demonstrates their mode of action involving inhibition of the Hill reaction and photosynthesis in plants. This action accounts for their phytotoxicity and effectiveness as herbicides, with some derivatives showing resistance to metabolic detoxification in plants and additional mechanisms involving interference with chloroplast development (Hilton et al., 1969).
Novel Syntheses of Heterocyclic Compounds
Innovative synthesis techniques have been developed for creating diverse heterocyclic compounds from pyridazinone derivatives. These techniques enable the production of novel styryl derivatives, pyridazine, thieno[2,3-c]pyridazines, and other complex structures, showcasing the versatility of pyridazinone derivatives in synthetic organic chemistry and their potential as precursors for various pharmacologically active molecules (Gaby et al., 2003).
Antimicrobial and Antiproliferative Activities
Substantial research has focused on the antimicrobial and antiproliferative activities of pyridazinone derivatives. For example, studies have synthesized novel Mannich bases of arylpyridazinones, evaluated for their analgesic and anti-inflammatory activities, indicating the therapeutic potential of these compounds in medical research (Gökçe et al., 2005). Additionally, the creation of novel heterocyclic compounds with significant antimicrobial and antiproliferative activities further highlights the importance of pyridazinone derivatives in the development of new therapeutic agents (Fahim et al., 2021).
Future Directions
Mechanism of Action
Target of Action
The primary targets of (4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)(3-methoxyphenyl)methanone, also known as DMPP, are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter that is essential for cognitive functions .
Mode of Action
DMPP interacts with AChE and BChE by inhibiting their activity . This inhibition increases the levels of acetylcholine, which is deficient in certain neurodegenerative diseases . The compound with the best AChE activity was found to show competitive inhibition .
Biochemical Pathways
By inhibiting AChE and BChE, DMPP affects the cholinergic transmission pathway . This pathway is associated with cognitive functions and is often impaired in neurodegenerative diseases like Alzheimer’s disease . The increase in acetylcholine levels due to AChE and BChE inhibition can help alleviate the symptoms of these diseases .
Result of Action
The inhibition of AChE and BChE by DMPP results in increased acetylcholine levels . This increase can help improve cognitive functions that are often impaired in neurodegenerative diseases . The specific molecular and cellular effects of DMPP’s action would depend on the context of its use, such as the disease being treated and the patient’s overall health status.
Properties
IUPAC Name |
[4-[5-(dimethylamino)pyridazin-3-yl]piperazin-1-yl]-(3-methoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-21(2)15-12-17(20-19-13-15)22-7-9-23(10-8-22)18(24)14-5-4-6-16(11-14)25-3/h4-6,11-13H,7-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCNIAOSOXITSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NN=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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